molecular formula C8H8ClFS B13896154 (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane

Cat. No.: B13896154
M. Wt: 190.67 g/mol
InChI Key: SOPJYLRHZRZQEE-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8ClFS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with chloro, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-fluoro-5-methylphenol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the phenol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Thiol.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to changes in biochemical pathways. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-fluoro-4-methylphenyl)(methyl)sulfane
  • (4-Chloro-2-fluoro-5-(methoxymethyl)-3-methylphenyl)(methyl)sulfane
  • (4-Chloro-2-fluoro-3-methoxy-5-methylphenyl)(methyl)sulfane

Uniqueness

(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8ClFS

Molecular Weight

190.67 g/mol

IUPAC Name

1-chloro-5-fluoro-2-methyl-4-methylsulfanylbenzene

InChI

InChI=1S/C8H8ClFS/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3

InChI Key

SOPJYLRHZRZQEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)SC

Origin of Product

United States

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